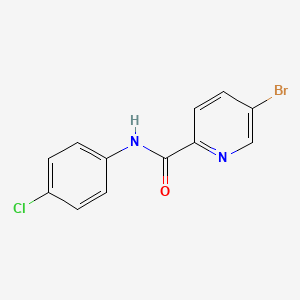
3-bromo-4-(2-methylprop-1-enyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-(2-methylprop-1-enyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the third position and a 2-methylprop-1-en-1-yl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(2-methylprop-1-enyl)pyridine typically involves the bromination of 4-(2-methylprop-1-en-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions may include the use of solvents such as chloroform or ethyl acetate and maintaining the reaction temperature at a specific range to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-4-(2-methylprop-1-enyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 4-(2-methylprop-1-en-1-yl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-(2-methylprop-1-enyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-bromo-4-(2-methylprop-1-enyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the 2-methylprop-1-en-1-yl group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-methylpropene
- 4-(2-methylprop-1-en-1-yl)pyridine
- 3-Chloro-4-(2-methylprop-1-en-1-yl)pyridine
Uniqueness
3-bromo-4-(2-methylprop-1-enyl)pyridine is unique due to the presence of both a bromine atom and a 2-methylprop-1-en-1-yl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The specific positioning of these groups allows for selective reactions and applications in various fields .
Eigenschaften
Molekularformel |
C9H10BrN |
|---|---|
Molekulargewicht |
212.09 g/mol |
IUPAC-Name |
3-bromo-4-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C9H10BrN/c1-7(2)5-8-3-4-11-6-9(8)10/h3-6H,1-2H3 |
InChI-Schlüssel |
XHIPNRFSBPZUFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C=NC=C1)Br)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Difluoro-4-[bis(2-hydroxyethyl)amino]benzonitrile](/img/structure/B8611371.png)

![tert-Butyl [(5-chloro-2-nitrophenyl)methyl]carbamate](/img/structure/B8611386.png)


methanone](/img/structure/B8611403.png)
![(6aS,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B8611413.png)

![2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B8611424.png)

